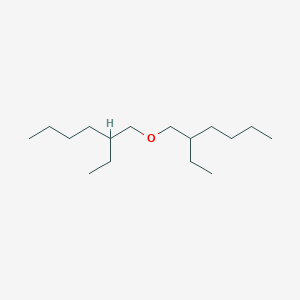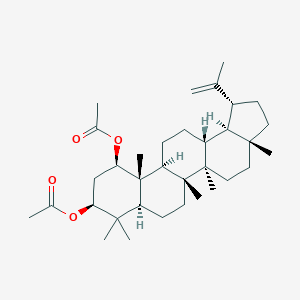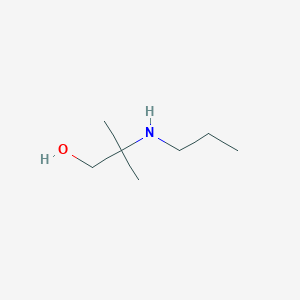
2-Methyl-2-(propylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(propylamino)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is used in various scientific studies to understand its mechanism of action and its potential applications.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, it is known that MPP acts as a substrate for the dopamine transporter (DAT). MPP is taken up into the presynaptic neuron by DAT and is then metabolized by monoamine oxidase (MAO) to form a toxic metabolite that damages dopaminergic neurons.
Effets Biochimiques Et Physiologiques
MPP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to neurotoxicity. MPP has also been shown to induce oxidative stress and inflammation in dopaminergic neurons, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP in lab experiments is its ability to selectively damage dopaminergic neurons. This can be useful in studying the effects of drugs that target the dopaminergic system. However, one of the limitations of using MPP is its toxicity. MPP can be highly toxic to cells and can lead to cell death at high concentrations.
Orientations Futures
There are several future directions for research on MPP. One area of research is to understand the mechanism of action of MPP in more detail. Another area of research is to develop new drugs that target the dopaminergic system without causing neurotoxicity. Additionally, research can be done to understand the effects of MPP on other neurotransmitter systems in the brain. Overall, MPP is a promising compound that has the potential to contribute significantly to scientific research in the future.
Méthodes De Synthèse
The synthesis of 2-Methyl-2-(propylamino)propan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing MPP is through the reaction of 2-bromopropene and diisopropylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of MPP in this method is about 50-60%.
Applications De Recherche Scientifique
MPP has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of MPP is in the field of neuroscience. MPP is used as a tool to study the dopaminergic system in the brain. It is also used to study the effects of drugs that target the dopaminergic system, such as cocaine and amphetamines.
Propriétés
Numéro CAS |
55968-10-0 |
|---|---|
Nom du produit |
2-Methyl-2-(propylamino)propan-1-ol |
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-methyl-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3 |
Clé InChI |
RBWDVJQFZUIORC-UHFFFAOYSA-N |
SMILES |
CCCNC(C)(C)CO |
SMILES canonique |
CCCNC(C)(C)CO |
Autres numéros CAS |
55968-10-0 |
Synonymes |
NSC 37251; 2-Methyl-2-(propylamino)propan-1-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



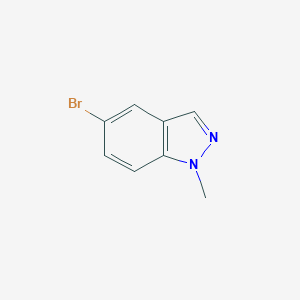
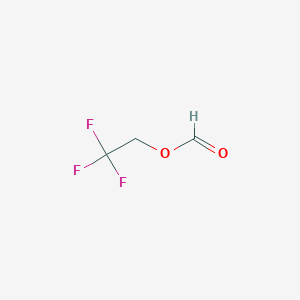
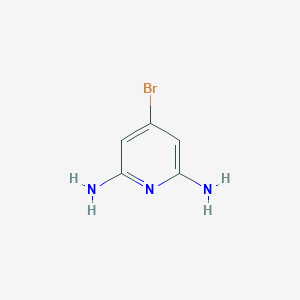

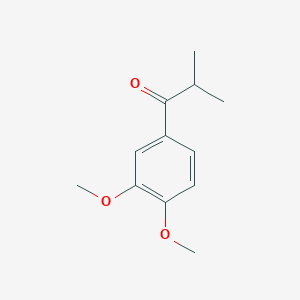
![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
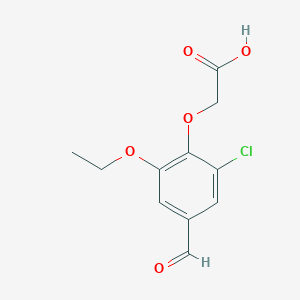
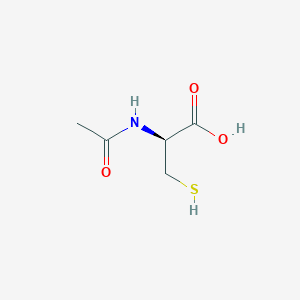
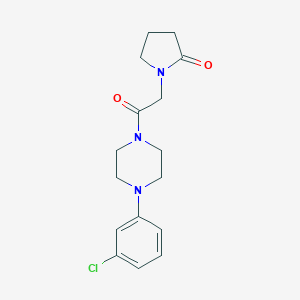
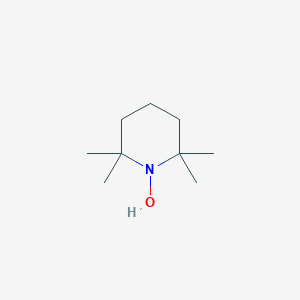
![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)
